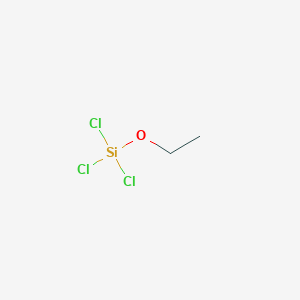
Trichloro(ethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(ethoxy)silane is an organosilicon compound with the molecular formula C₂H₅Cl₃OSi. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. This compound is known for its reactivity, particularly in hydrolysis and condensation reactions, making it valuable in various industrial and research applications .
Mechanism of Action
Target of Action
Trichloro(ethoxy)silane is a chemical compound with the formula C2H5Cl3OSi . It is primarily used in the production of polycrystalline silicon . .
Mode of Action
It is known to participate in the synthesis of polycrystalline silicon
Biochemical Pathways
It is known that silane triols may follow a somewhat different condensation path in aqueous solution . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its use in the production of hydrophobic coatings suggests that it may interact differently with surfaces depending on their hydrophobicity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(ethoxy)silane can be synthesized through the reaction of silicon tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{SiCl}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OSiCl}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity silicon and hydrogen chloride gasThis method ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trichloro(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts like acids or bases to facilitate the reaction.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trichloro(ethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces.
Biology: Utilized in the preparation of biocompatible materials and coatings for medical devices.
Medicine: Plays a role in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of high-purity silicon for electronics and photovoltaic cells .
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but contains ethoxy groups instead of chlorine atoms.
Tetrachlorosilane: Contains four chlorine atoms and is used in similar applications but has different reactivity.
Hexaethoxydisiloxane: Contains two silicon atoms and is used in the synthesis of siloxane polymers.
Uniqueness: Trichloro(ethoxy)silane is unique due to its combination of ethoxy and chlorine groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over hydrolysis and condensation reactions .
Properties
CAS No. |
1825-82-7 |
|---|---|
Molecular Formula |
C2H5Cl3OS |
Molecular Weight |
183.5 g/mol |
IUPAC Name |
trichloro(ethoxy)-λ4-sulfane |
InChI |
InChI=1S/C2H5Cl3OS/c1-2-6-7(3,4)5/h2H2,1H3 |
InChI Key |
WGFFRGRJYDJNNR-UHFFFAOYSA-N |
SMILES |
CCO[Si](Cl)(Cl)Cl |
Canonical SMILES |
CCOS(Cl)(Cl)Cl |
Key on ui other cas no. |
1825-82-7 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















